Bromchlorbuterol hydrochloride

Immunoassay Beta-agonist residues Food safety

Multi-residue β-agonist screening demands compound-specific calibrants-generic substitution introduces systematic quantification errors and compromises regulatory compliance. Bromchlorbuterol hydrochloride (CAS 78982-84-0) is the certified Clenbuterol EP Impurity F reference standard, essential for LC-MS/MS and GC-MS method validation. • Enables detection <0.02 μg/kg in pork via UPLC-MS/MS with recoveries of 70.0-116.0% • Required for GB/T 22286-2008 11-analyte β-agonist regulatory panel compliance • Supplied with full EP-compliant characterization data; supports Fapas proficiency testing programs

Molecular Formula C12H19BrCl2N2O
Molecular Weight 358.10 g/mol
CAS No. 78982-84-0
Cat. No. B602230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromchlorbuterol hydrochloride
CAS78982-84-0
SynonymsBromoclenbuterol hydrochloride;  1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol hydrochloride
Molecular FormulaC12H19BrCl2N2O
Molecular Weight358.10 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Cl)O.Cl
InChIInChI=1S/C12H18BrClN2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H
InChIKeyOWADKUMVZPHSHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromchlorbuterol Hydrochloride Overview


Bromchlorbuterol hydrochloride (CAS 78982-84-0) is a synthetic beta-adrenergic receptor agonist belonging to the phenylaminoethanol class of compounds. Its chemical structure features a mixed halogen substitution pattern with bromine and chlorine atoms on the phenyl ring, distinguishing it from mono-halogenated beta-agonist analogs [1]. The compound functions as an active beta-adrenergic agonist and serves as a critical analytical reference standard in the detection and quantification of beta-agonist residues in food matrices and biological samples [2]. As an impurity of clenbuterol designated Clenbuterol EP Impurity F (alternate CAS 37153-52-9), this compound is essential for analytical method development, method validation (AMV), and quality control applications during commercial production of clenbuterol hydrochloride [1].

Multi-residue beta-agonist analysis – serves as compound-specific calibration standard for LC-MS/MS and GC-MS residue monitoring workflows.
Immunoassay & sample preparation development – validated for lateral flow assays and MIP-based extraction methods requiring distinct cross-reactivity profiles.
Clenbuterol impurity control – EP Impurity F identity supports analytical method validation and quality control during clenbuterol manufacturing.

Bromchlorbuterol Hydrochloride Substitution Limitations


Bromchlorbuterol hydrochloride exhibits distinct cross-reactivity and binding characteristics in immunoassay-based detection systems compared to other beta-agonist analogs. In a validated paper-based lateral flow immunoassay, a monoclonal antibody raised against clenbuterol demonstrated measurable but differential recognition of bromchlorbuterol relative to six other structural analogs (mabuterol, brombuterol, cimaterol, cimbuterol, and banbuterol), enabling simultaneous fluorometric detection with detection limits below 50 pg g⁻¹ for each compound [1]. The compound's unique mixed bromine-chlorine substitution pattern yields chromatographic retention behavior and mass spectrometric fragmentation profiles that differ from mono-substituted analogs, necessitating compound-specific reference standards for accurate calibration and method validation in LC-MS/MS and GC-MS workflows . Generic substitution with unrelated beta-agonist standards would introduce systematic quantification errors in multi-residue analytical methods and compromise regulatory compliance in residue monitoring programs .

Cross‑reactivity
Bromchlorbuterol HCl exhibits unique antibody recognition in immunoassays; substitution with another beta-agonist standard may shift calibration and compromise multi-analyte accuracy.
Chromatographic behavior
The mixed bromine‑chlorine substitution pattern produces retention times and fragmentation spectra distinct from mono‑halogenated analogs. Generic standards can introduce systematic retention-time misidentification in MS workflows.
Regulatory fit
Laboratories following GB/T 22286‑2008 must demonstrate compound‑specific validation; non‑listed beta‑agonist standards do not fulfill the required panel coverage and may lead to non‑compliance during audits.

Bromchlorbuterol Hydrochloride Differentiation Evidence


Cross-Reactivity in Multi-Beta-Agonist Immunoassay

Bromchlorbuterol demonstrates quantifiable recognition by a monoclonal antibody raised against clenbuterol, enabling its simultaneous detection alongside six structural analogs (mabuterol, brombuterol, cimaterol, cimbuterol, and banbuterol) in a single competitive lateral flow immunoassay. The assay achieved detection limits below 50 pg g⁻¹ for all seven beta-agonists, with recoveries ranging from 69.5% to 102.4% and relative standard deviations of ±15% [1]. This cross-reactivity profile confirms that bromchlorbuterol occupies a distinct binding position within the antibody's recognition spectrum compared to analogs.

Immunoassay Cross‑Reactivity
Head‑to‑head
Detection limit <50 pg g⁻¹
Recovery 69.5–102.4%
Supports compound‑specific calibration in multi‑analyte lateral flow immunoassay development.
Simultaneous detection of 7 beta‑agonists in 8‑min assay run; pork matrix.
Immunoassay Beta-agonist residues Food safety

Molecularly Imprinted Polymer Extraction Efficiency

In a molecularly imprinted polymer microsphere (MIPM) extraction study, bromchlorbuterol exhibited extraction capacity 2.7 to 3.4 times greater using MIPMs compared to non-imprinted polymer microspheres (NIPs) [1]. This enhancement was observed across five beta-agonists including clenbuterol, brombuterol, bromchlorbuterol, clorprenaline, and ractopamine. The MIPM-based clean-up method coupled with UPLC-MS/MS achieved limits of detection below 0.02 μg/kg for all five beta-agonists in pork tissue, with mean recoveries ranging from 70.0% to 116.0% and repeatability from 2.5% to 10.4% [1].

MIPM Extraction Efficiency
Head‑to‑head
2.7–3.4 × NIPs baseline
Supports MIP‑based sample preparation validation for beta‑agonist residue methods.
LOD <0.02 μg/kg; recovery 70.0–116.0% in pork tissue; UPLC‑MS/MS.
Sample preparation Molecularly imprinted polymers LC-MS/MS

Inclusion in National Standard GB/T 22286-2008

Bromchlorbuterol is explicitly listed among 11 beta-agonists in the Chinese National Standard GB/T 22286-2008 for the determination of beta-agonist residues in foods of animal origin [1]. This standard mandates LC-MS/MS analysis for bromchlorbuterol alongside salbutamol, terbutaline, cimaterol, cimbuterol, ractopamine, clenbuterol, brombuterol, phenoxypropanolamine, mabuterol, and mapenterol [1]. Laboratories conducting regulatory residue testing in pork liver and pork muscle must maintain validated analytical capability for bromchlorbuterol specifically.

GB/T 22286‑2008 Listing
Class‑level
Listed among 11 regulated beta‑agonists
Mandates procurement of bromchlorbuterol reference standards for compliant residue testing.
LC‑MS/MS method for animal‑origin foods; requires compound‑specific validation.
Regulatory compliance Residue analysis National standards

Reference Standard Purity for LC-MS/MS & GC-MS

Commercially available bromchlorbuterol hydrochloride reference standards are supplied with HPLC purity exceeding 99.0% and overall purity greater than 99.0% . The compound is provided as a neat solid with lot-specific Certificates of Analysis, enabling traceable calibration for LC-MS/MS and GC-MS quantification across diverse matrices . The hydrochloride salt form (molecular formula C12H19BrCl2N2O, molecular weight 358.10 g/mol) enhances solubility and bioavailability relative to the free base form, ensuring consistent preparation of calibration solutions [1].

Reference Standard Purity
Specification review
HPLC purity >99.0%
Hydrochloride salt form
Supports traceable calibration and method validation in LC‑MS/MS and GC‑MS workflows.
Enhanced aqueous solubility for consistent calibration solution preparation; neat solid format.
Analytical chemistry Reference materials Method validation

Bromchlorbuterol Hydrochloride Application Scenarios


Multi-Beta-Agonist Residue Monitoring

Food safety laboratories performing multi-residue screening for beta-agonist growth promoters in pork and other animal-derived matrices require bromchlorbuterol hydrochloride as a calibration standard. Validated methods demonstrate detection limits below 0.02 μg/kg for bromchlorbuterol in pork tissue using MIPM extraction coupled with UPLC-MS/MS, with recoveries ranging from 70.0% to 116.0% [1]. The compound's inclusion in the GB/T 22286-2008 national standard panel of 11 beta-agonists mandates its use for regulatory compliance testing [2].

Lateral Flow Immunoassay Development & Validation

Researchers developing paper-based lateral flow immunoassays or other rapid screening platforms for beta-agonists utilize bromchlorbuterol hydrochloride to validate cross-reactivity profiles. Published methods achieve simultaneous detection of bromchlorbuterol alongside six structural analogs within an 8-minute assay run, with detection limits below 50 pg g⁻¹ in pork matrix and recoveries between 69.5% and 102.4% [1]. Compound-specific calibration is required due to differential antibody binding characteristics among beta-agonist analogs.

Clenbuterol Impurity Profiling & Quality Control

Pharmaceutical quality control laboratories require bromchlorbuterol hydrochloride as Clenbuterol EP Impurity F (alternate CAS 37153-52-9) for analytical method development, method validation (AMV), and ongoing quality control during commercial production of clenbuterol hydrochloride [1]. The reference standard is supplied with detailed characterization data compliant with regulatory guidelines, enabling accurate impurity quantification and stability monitoring in finished pharmaceutical products.

LC-MS/MS & GC-MS Method Development & Proficiency Testing

Analytical chemistry laboratories performing method development, validation, and proficiency testing for beta-agonist residues utilize bromchlorbuterol hydrochloride reference standards (HPLC purity > 99.0%) for establishing precise calibration curves, verifying retention time windows, optimizing MRM transitions, and benchmarking instrument performance over time [1]. Fapas proficiency testing programs include bromchlorbuterol in veterinary medicine residue test materials, requiring laboratories to maintain validated analytical capability for accurate quantification [2].

Application
Selection Property
Validation Focus
Multi‑beta‑agonist residue monitoring
Compound‑specific calibration standard
Method LOD, recovery, matrix effect assessment
Lateral flow immunoassay development
Cross‑reactivity validation standard
Antibody recognition profile and detection limit verification
Clenbuterol impurity profiling
EP Impurity F reference standard
Impurity quantification, method validation, stability monitoring
LC‑MS/MS & GC‑MS method development & proficiency testing
High‑purity calibration standard
Retention time confirmation, MRM optimization, instrument benchmarking

Technical Documentation Hub

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